molecular formula C19H14ClN3O2S B11201853 5-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole

5-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11201853
M. Wt: 383.9 g/mol
InChI Key: XEOXPZFUJJIZHO-UHFFFAOYSA-N
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Description

The compound 5-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic organic compound. It features a unique structure that combines a thiazole ring, an oxadiazole ring, and substituted phenyl groups. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole: can undergo various chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield halogenated derivatives, while nucleophilic substitution can produce amine or thiol derivatives .

Scientific Research Applications

5-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole: has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole: is unique due to its combination of thiazole and oxadiazole rings, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C19H14ClN3O2S

Molecular Weight

383.9 g/mol

IUPAC Name

5-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C19H14ClN3O2S/c1-24-15-8-4-13(5-9-15)19-22-17(25-23-19)10-18-21-16(11-26-18)12-2-6-14(20)7-3-12/h2-9,11H,10H2,1H3

InChI Key

XEOXPZFUJJIZHO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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